2-Amino-6-methylheptane hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of 2-Amino-6-methylheptane hydrochloride and related compounds involves complex organic reactions aimed at introducing or modifying specific functional groups to achieve the desired molecular structure. The synthesis process can vary depending on the target compound's structure and desired purity. For instance, related compounds have been synthesized through methods such as amination of lithium enolates and subsequent hydrolysis, highlighting the intricate steps involved in constructing such molecules (Glass et al., 1990; Glass et al., 1992).
Molecular Structure Analysis
The molecular structure of 2-Amino-6-methylheptane hydrochloride has been analyzed through various spectroscopic techniques to understand its conformation and reactivity. Studies on similar compounds provide insights into how substitutions and stereochemistry impact molecular interactions and properties. For example, the crystal and molecular structure of certain methionine analogs offer comparative insights into structural features and neighboring group effects in oxidation reactions (Glass et al., 1990).
Chemical Reactions and Properties
2-Amino-6-methylheptane hydrochloride participates in various chemical reactions due to its functional groups. Its reactivity has been explored in pharmacological contexts, such as its pressor activity and effects on cardiac rate and contraction. These properties suggest potential mechanisms of action that could be harnessed for therapeutic purposes, though its full spectrum of chemical reactivity is complex and influenced by its molecular structure (E. J. Fellows, 1947).
Physical Properties Analysis
The physical properties of 2-Amino-6-methylheptane hydrochloride, such as solubility, melting point, and boiling point, are critical for its handling and application in research and potential therapeutic use. While specific data on this compound might be scarce, related compounds’ physical properties have been studied to understand how molecular structure affects these characteristics. For instance, studies on the synthesis and characterization of similar molecules shed light on their stability and behavior under various conditions (B. Shireman & M. Miller, 2001).
Chemical Properties Analysis
The chemical properties of 2-Amino-6-methylheptane hydrochloride, including acidity, basicity, and reactivity with other chemical agents, are pivotal for its pharmacological effects and potential applications. The compound's interactions with biological systems, such as its local anesthetic effects and influence on cardiovascular parameters, are directly tied to its chemical nature. Detailed studies on its mechanism of action and effects on various biological systems provide insight into its chemical properties and how they could be leveraged for therapeutic benefits (E. J. Fellows, 1947).
Scientific Research Applications
Pharmacological Effects : The pharmacological effects of 2-amino-6-methylheptane hydrochloride have been explored. It was found to elevate the threshold pain stimulus in cats and produce local anesthesia in rabbits. Intravenously, it showed pressor activity and increased cardiac rate and amplitude of contraction in dogs. Moreover, it caused relaxation of isolated segments of rabbit jejunum and was almost devoid of central nervous system stimulating action in non-toxic doses in rats. No histopathological damage was observed in rats, rabbits, and guinea-pigs after administering large doses for 30 days (Fellows, 1947).
Organic Chemistry and Catalysis : In the field of organic chemistry, the compound has been involved in studies such as the catalytic intramolecular hydroamination of substituted aminoallenes. This process is facilitated by titanium complexes with chiral amino alcohols (Hoover, Petersen, Pikul, & Johnson, 2004).
HIV-1 Research : A tripeptidyl epoxide analogue of peptide substrates of the retroviral protease of the human immunodeficiency virus-1, incorporating 2-amino-6-methylheptane, has been shown to be a potent, active-site directed, irreversible inactivator of this enzyme (Grant, Moore, Fakhoury, Tomaszek, & Meek, 1992).
Chemical Synthesis and Pheromone Studies : The compound has been used in the synthesis of enantiomers of threo-2-amino-3-methylhexanoic acid, which were then converted to optically active forms of threo-4-methylheptan-3-ol, a pheromone component (Mori & Iwasawa, 1980).
Environmental and Toxicological Studies : The metabolism of related compounds like 2-methylheptane and 4-methylheptane in rats has been studied, which can provide insights into the behavior of similar compounds in biological systems (Serve et al., 1992; Serve et al., 1994).
Biomedical Applications : Phosphazene derivatives bearing amino acid ester groups, including compounds related to 2-amino-6-methylheptane, have been synthesized for potential biomedical applications, highlighting their thermosensitive properties and degradation into harmless products (Uslu et al., 2017).
Safety And Hazards
Octodrine might cause serious side effects, including heart attack and death . It might have stimulant effects and increase blood pressure . It might also cause blood vessels to constrict, which could worsen some types of glaucoma . The latest research from animal studies suggests Octodrine might cause adverse cardiovascular effects .
properties
IUPAC Name |
6-methylheptan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N.ClH/c1-7(2)5-4-6-8(3)9;/h7-8H,4-6,9H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQWFYMPBWLERY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-methylheptane hydrochloride | |
CAS RN |
5984-59-8 | |
Record name | 2-Heptanamine, 6-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5984-59-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octodrine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27116 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (1,5-dimethylhexyl)ammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.271 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OCTODRINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08159ZHB8M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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